13(S)-HODE

Catalog No.
S1538385
CAS No.
29623-28-7
M.F
C18H32O3
M. Wt
296.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
13(S)-HODE

CAS Number

29623-28-7

Product Name

13(S)-HODE

IUPAC Name

(9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoic acid

Molecular Formula

C18H32O3

Molecular Weight

296.4 g/mol

InChI

InChI=1S/C18H32O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h7,9,12,15,17,19H,2-6,8,10-11,13-14,16H2,1H3,(H,20,21)/b9-7-,15-12+/t17-/m0/s1

InChI Key

HNICUWMFWZBIFP-IRQZEAMPSA-N

SMILES

CCCCCC(C=CC=CCCCCCCCC(=O)O)O

Synonyms

13-HODD, 13-HODE, 13-hydroxy-9,11-octadecadienoic acid, 13-hydroxy-9,11-octadecadienoic acid, (E,E)-isomer, 13-hydroxy-9,11-octadecadienoic acid, (E,Z)-isomer, 13-hydroxy-9,11-octadecadienoic acid, (R)-(E,Z)-isomer, 13-hydroxy-9,11-octadecadienoic acid, (S)-(E,Z)-isomer, 13-hydroxy-9,11-octadecadienoic acid, (Z,E)-isomer, 13-hydroxyoctadecadienoic acid, 13-LOX

Canonical SMILES

CCCCCC(C=CC=CCCCCCCCC(=O)O)O

Isomeric SMILES

CCCCC[C@@H](/C=C/C=C\CCCCCCCC(=O)O)O

(9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoic acid, also known as 13(S)-HODE, is a fatty acid metabolite found in various organisms []. Scientific research has explored 13(S)-HODE in several contexts:

  • Metabolism

    13(S)-HODE is produced from the breakdown of linoleic acid, an essential fatty acid []. Researchers are interested in understanding the enzymes and pathways involved in 13(S)-HODE production and its downstream effects [, ].

  • Cellular Signaling

    13(S)-HODE can act as a signaling molecule within cells. It may play a role in inflammation, cell proliferation, and other processes [, ]. Research is ongoing to elucidate the specific mechanisms of 13(S)-HODE signaling.

  • Potential Health Effects

    Some studies suggest that 13(S)-HODE may have anti-inflammatory or anti-cancer properties [, ]. However, more research is needed to understand the potential therapeutic applications of 13(S)-HODE.

13(S)-Hydroxyoctadecadienoic acid, commonly referred to as 13(S)-HODE, is a significant metabolite derived from linoleic acid. It is classified as a hydroxyoctadecadienoic acid and is produced primarily through the action of lipoxygenase enzymes, particularly 15-lipoxygenase and cyclooxygenase. The chemical formula for 13(S)-HODE is C₁₈H₃₂O₃, with a molecular weight of approximately 296.44 g/mol. This compound exists in two stereoisomeric forms: 13(S)-HODE and its counterpart, 13(R)-HODE, with the former being more biologically active .

The synthesis of 13(S)-HODE begins with the enzymatic conversion of linoleic acid into 13-hydroperoxy-9Z,11E-octadecadienoic acid (13(S)-HpODE). This unstable hydroperoxide is subsequently reduced to form 13(S)-HODE. The primary enzymes involved in this process are lipoxygenases and cyclooxygenases, with cyclooxygenase-2 showing a higher preference for linoleic acid compared to cyclooxygenase-1 . Additionally, 13(S)-HODE can be further oxidized to produce 13-oxo-9Z,11E-octadecadienoic acid (13-oxo-HODE) via NAD+-dependent dehydrogenases .

13(S)-HODE exhibits various biological activities that are critical in cellular processes. It has been shown to inhibit cell adhesion to endothelial cells, which may play a role in reducing cancer metastasis. Furthermore, studies indicate that 13(S)-HODE can induce apoptosis in breast cancer cell lines by down-regulating peroxisome proliferator-activated receptors (PPAR) and causing cell cycle arrest . Its role in modulating inflammation and oxidative stress responses also highlights its potential therapeutic implications in conditions such as atherosclerosis and cancer .

The synthesis of 13(S)-HODE can be achieved through several methods:

  • Enzymatic Synthesis: The most common method involves incubating linoleic acid with lipoxygenase enzymes (e.g., from plants or mammals) or cyclooxygenases.
  • Chemical Synthesis: Laboratory synthesis may involve the oxidation of linoleic acid using chemical oxidants under controlled conditions.
  • Biotechnological Approaches: Genetic engineering techniques can be employed to enhance the production of 13(S)-HODE in microbial systems.

These methods allow for the production of both the (S) and (R) isomers, although the (S) form is typically favored due to its greater biological activity .

The applications of 13(S)-HODE span various fields:

  • Pharmaceuticals: Due to its anti-inflammatory properties and ability to modulate cell growth, it is being explored as a potential therapeutic agent in cancer treatment.
  • Nutraceuticals: Its role in lipid metabolism makes it a candidate for dietary supplements aimed at improving cardiovascular health.
  • Research: Used extensively in studies investigating lipid metabolism, oxidative stress, and cellular signaling pathways.

Research has shown that 13(S)-HODE interacts with various cellular receptors and pathways:

  • Peroxisome Proliferator-Activated Receptors: It acts as a ligand for PPARs, influencing gene expression related to lipid metabolism and inflammation.
  • Cell Adhesion Molecules: By inhibiting adhesion to endothelial cells, it may reduce the risk of tumor metastasis.
  • Oxidative Stress Markers: Higher concentrations of HODEs are often indicative of oxidative stress within biological systems .

In comparing 13(S)-HODE with other similar compounds, several noteworthy metabolites emerge:

Compound NameStructure/CharacteristicsUnique Features
9-Hydroxyoctadecadienoic Acid (9-HODE)Another product of linoleic acid metabolismPrimarily associated with pro-inflammatory effects
Arachidonic AcidA polyunsaturated fatty acid precursorInvolved in eicosanoid synthesis
Eicosapentaenoic AcidOmega-3 fatty acidExhibits anti-inflammatory properties

While both 9-HODE and arachidonic acid are involved in inflammatory processes, 13(S)-HODE is unique due to its dual role in promoting protective mechanisms against oxidative stress while also exhibiting pro-apoptotic effects in cancer cells .

Physical Description

Solid

XLogP3

5.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

296.23514488 g/mol

Monoisotopic Mass

296.23514488 g/mol

Heavy Atom Count

21

UNII

U2DA27TT5J
53CYY2A5PM

Other CAS

29623-28-7
5204-88-6

Metabolism Metabolites

13-hydroxyoctadecadienoic acid has known human metabolites that include (2S,3S,4S,5R)-3,4,5-trihydroxy-6-[(9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoyl]oxyoxane-2-carboxylic acid and (2S,3S,4S,5R)-6-[(6S,7E,9Z)-17-carboxyheptadeca-7,9-dien-6-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid.

Wikipedia

13-Hydroxyoctadecadienoic_acid

Use Classification

Fatty Acyls [FA] -> Octadecanoids [FA02] -> Other Octadecanoids [FA0200]

Dates

Modify: 2023-08-15
1.Buchanan, M.R.,Haas, T.A.,Lagarde, M., et al. 13-Hydroxyoctadecadienoic acid is the vessel wall chemorepellant factor, LOX. The Journal of Biological Chemisty 260, 16056-16059 (1985).

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